1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
描述
属性
IUPAC Name |
1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3/c1-17-10(20-7-5-3-2-4-6-7)8(11(18)19)9(16-17)12(13,14)15/h2-6H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFWKPKAZSVCKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640425 | |
| Record name | 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921939-08-4 | |
| Record name | 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Formation of the Pyrazole Core
- The pyrazole ring is typically constructed via the condensation of hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.
- For this compound, a 1-methyl-substituted hydrazine or equivalent is used to introduce the methyl group at N-1.
- The carboxylic acid group at C-4 is often introduced via a β-ketoester precursor that, upon cyclization, yields the pyrazole-4-carboxylic acid scaffold.
Introduction of the Phenoxy Group at C-5
- The phenoxy substituent is introduced through nucleophilic aromatic substitution or coupling reactions.
- A common approach involves reacting the pyrazole intermediate bearing a suitable leaving group (e.g., halogen) at C-5 with phenol or phenol derivatives under basic conditions.
- This step requires careful control of temperature and solvent to avoid side reactions.
Introduction of the Trifluoromethyl Group at C-3
- The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide, trifluoromethyl sulfonates, or Ruppert–Prakash reagent (TMS-CF3).
- Electrophilic or radical trifluoromethylation methods are employed depending on the substrate and desired regioselectivity.
- This step is often performed after pyrazole ring formation but before or after phenoxy substitution, depending on the synthetic design.
Final Functional Group Adjustments
- If necessary, oxidation or hydrolysis steps are performed to ensure the carboxylic acid functionality is intact and properly positioned.
- Purification steps such as recrystallization or chromatography are applied to isolate the final product with high purity.
Industrial Production Considerations
- Industrial synthesis optimizes the above routes for scalability, yield, and purity.
- Continuous flow reactors are increasingly used to enhance reaction control, safety, and throughput.
- Catalysts such as Lewis acids or phase-transfer catalysts may be employed to improve reaction efficiency.
- Solvent selection (e.g., polar aprotic solvents like DMF) and temperature control (typically 80–100°C) are critical for maximizing yield and minimizing by-products.
- Post-synthesis purification often involves recrystallization from ethanol/water mixtures.
Detailed Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Key Intermediate/Product |
|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine derivative + β-ketoester, acidic/basic medium | 1-Methyl-pyrazole-4-carboxylic acid core |
| 2 | Phenoxy group introduction | Nucleophilic aromatic substitution with phenol, base (e.g., K2CO3), solvent (DMF) | 5-Phenoxy-1-methyl-pyrazole-4-carboxylic acid |
| 3 | Trifluoromethylation | Trifluoromethyl iodide or TMS-CF3, catalyst, controlled temp | 3-(Trifluoromethyl)-5-phenoxy-1-methyl-pyrazole-4-carboxylic acid |
| 4 | Purification and final adjustments | Recrystallization, chromatography | Pure target compound |
Research Findings and Optimization Strategies
- Yield Optimization: Use of polar aprotic solvents and Lewis acid catalysts enhances nucleophilic substitution efficiency for phenoxy group attachment.
- Temperature Control: Maintaining reflux temperatures between 80–100°C reduces side reactions during trifluoromethylation.
- Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR, including ^1H, ^13C, and ^19F) spectroscopy are standard for verifying purity and structural integrity.
- Spectroscopic Challenges: The trifluoromethyl group causes complex splitting patterns in NMR, addressed by ^19F NMR and advanced 2D NMR techniques (DEPT-135, HSQC).
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions/Methods | Notes |
|---|---|---|
| Pyrazole core formation | Hydrazine + β-ketoester, acid/base catalysis | Key for introducing carboxylic acid group |
| Phenoxy substitution | Phenol + pyrazole intermediate, base (K2CO3), DMF | Nucleophilic aromatic substitution |
| Trifluoromethylation | CF3I or TMS-CF3, catalyst (e.g., CuI), 80–100°C | Radical or electrophilic trifluoromethylation |
| Purification | Recrystallization (ethanol/water), chromatography | Ensures high purity for biological testing |
科学研究应用
1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of agrochemicals and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.
作用机制
The mechanism of action of 1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. It can inhibit enzymes or receptors involved in critical biological pathways, leading to its observed bioactivity.
相似化合物的比较
Chemical Structure :
- Molecular Formula: C₁₂H₉F₃N₂O₃
- Molecular Weight: 286.20 g/mol
- CAS RN: 921939-08-4
- Physical Properties: Melting point 188–191°C .
The compound features a pyrazole core substituted with a phenoxy group at position 5, a trifluoromethyl (CF₃) group at position 3, and a carboxylic acid at position 4. The methyl group at position 1 enhances steric stability. It is synthesized via coupling reactions using reagents like HBTU and DIPEA in DMF .
Comparison with Structurally Related Pyrazole Derivatives
Substituent Variations at Position 1 and 5
Key Observations :
Trifluoromethyl (CF₃) Group Positional Isomers
生物活性
1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 921939-08-4) is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉F₃N₂O₃ |
| Molecular Weight | 286.21 g/mol |
| IUPAC Name | 1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
| CAS Number | 921939-08-4 |
| PubChem CID | 24229721 |
The trifluoromethyl group is known to enhance the biological activity of various compounds by improving their lipophilicity and metabolic stability.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Case Study: COX Inhibition
A study conducted by Abdellatif et al. demonstrated that several pyrazole derivatives showed high COX-2 inhibitory activity with IC₅₀ values ranging from 0.02 to 0.04 μM. These findings suggest that the incorporation of the trifluoromethyl group may enhance selectivity and potency against COX enzymes .
Antioxidant Activity
The antioxidant properties of pyrazole derivatives have also been explored. The presence of phenoxy and trifluoromethyl groups contributes to the compound's ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the pyrazole ring and substituents significantly affect biological activity. For instance, variations in the phenoxy group can lead to different levels of anti-inflammatory and antioxidant activities .
In Vitro Studies
In vitro assays have shown that this compound exhibits promising anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac. The compound's IC₅₀ values for COX inhibition are critical indicators of its potential therapeutic applications.
Toxicological Assessments
Preliminary toxicological evaluations suggest that the compound has a favorable safety profile, with LD₅₀ values exceeding 2000 mg/kg in animal models, indicating low acute toxicity . Further studies are needed to assess chronic toxicity and long-term effects.
常见问题
Basic: What are the recommended synthetic routes for 1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, and how is product purity ensured?
The synthesis typically involves multi-step reactions starting with pyrazole precursors. For example:
- Step 1 : React 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides or chlorides to introduce substituents at the 5-position .
- Step 2 : Functionalize the phenoxy group via nucleophilic aromatic substitution or coupling reactions (e.g., using phenyl dithiocarbamates) .
- Purification : Column chromatography or recrystallization is employed, with purity confirmed via elemental analysis (>98%) and spectroscopic consistency (¹H-NMR, IR, and LCMS) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Data discrepancies often arise from assay variability or structural analogs. Key strategies include:
- Standardization : Use uniform protocols (e.g., IC₅₀ determination under consistent pH/temperature) .
- Structural Confirmation : Verify compound identity via X-ray crystallography (using SHELX for refinement) to rule out isomerism or polymorphic effects .
- Meta-Analysis : Compare data across studies with identical substituents, as trifluoromethyl and phenoxy groups significantly influence activity .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
- ¹H-NMR : Identifies substitution patterns (e.g., phenoxy proton signals at δ 6.8–7.4 ppm) .
- IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and trifluoromethyl groups (CF₃ stretch ~1150 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z ~315) .
Advanced: What strategies optimize the pharmacokinetic profile of pyrazole-4-carboxylic acid derivatives?
- P1/P4 Modifications : Replace bulky substituents with polar groups (e.g., aminobenzisoxazole) to enhance permeability and reduce plasma protein binding .
- Prodrug Design : Synthesize ethyl esters to improve oral bioavailability, followed by in vivo hydrolysis to the active carboxylic acid .
- Enzymatic Stability : Test resistance to hepatic CYP450 isoforms using microsomal assays .
Basic: How is the compound’s in vitro enzyme inhibition activity assessed?
- Xanthine Oxidoreductase (XOR) Assay : Measure inhibition via steady-state kinetics (mixed-type inhibition with Kᵢ values in nM range) using UV–Vis spectroscopy to track uric acid formation .
- Dose-Response Curves : Generate IC₅₀ values using 8–12 concentration points in triplicate .
Advanced: How is X-ray crystallography applied to study this compound’s derivatives?
- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets.
- Refinement : Employ SHELXL for small-molecule refinement, validating hydrogen bonding and π-stacking interactions critical for activity .
- Validation : Cross-check with DFT-calculated bond lengths/angles to resolve structural ambiguities .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
- Substituent Variation : Systematically modify the phenoxy (electron-withdrawing vs. donating groups) and trifluoromethyl positions .
- Biological Testing : Prioritize assays relevant to target pathways (e.g., factor Xa inhibition for anticoagulant activity) .
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to targets like PPAR-γ or heme oxygenase .
Basic: What are common synthetic impurities, and how are they characterized?
- Byproducts : Unreacted intermediates (e.g., ethyl ester precursors) or regioisomers from incomplete substitution.
- Detection : HPLC-MS with C18 columns (gradient elution: 10–90% acetonitrile in water) identifies impurities at <0.5% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
